3-methyl-2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one
Description
3-methyl-2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a dihydroquinazolinone core linked to a piperazine-substituted trimethylpyrimidine moiety. Its structural complexity arises from the fusion of two pharmacologically relevant scaffolds: the quinazolinone ring (known for kinase inhibition and CNS activity) and the pyrimidine-piperazine system (commonly associated with receptor modulation, e.g., serotonin or cannabinoid receptors).
Properties
IUPAC Name |
3-methyl-2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-13-14(2)21-15(3)22-18(13)25-9-11-26(12-10-25)20-23-17-8-6-5-7-16(17)19(27)24(20)4/h5-8H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVKUPRENVXJDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC4=CC=CC=C4C(=O)N3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one is a synthetic compound that has garnered attention due to its potential therapeutic applications. This compound is characterized by a complex structure that includes a quinazoline core and piperazine moiety, which are known to enhance biological activity. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . Its unique structure contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit a range of biological activities including:
- Antitumor Activity : Compounds in the quinazoline family have been extensively studied for their anticancer properties. The presence of the piperazine and pyrimidine moieties may enhance their efficacy against various cancer cell lines.
- Antimicrobial Activity : Some derivatives of quinazoline compounds have shown significant antimicrobial properties, making them candidates for further exploration in treating infectious diseases.
Case Studies and Research Findings
-
Antitumor Activity :
- A study conducted on related quinazoline derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The results indicated that these compounds could induce apoptosis and inhibit tumor growth effectively .
- Antimicrobial Properties :
- In Silico Studies :
Data Tables
Scientific Research Applications
Medicinal Chemistry
This compound is being investigated for its potential as an antipsychotic agent due to its interaction with neurotransmitter receptors. Specifically, studies suggest it may modulate dopamine and serotonin pathways, which are critical in the treatment of schizophrenia and other psychiatric disorders .
Pharmacology
Research indicates that 3-methyl-2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one exhibits antimicrobial and antiviral properties . Its effectiveness against various pathogens is under evaluation, making it a candidate for developing new antimicrobial agents.
Biological Research
The compound has shown promise in studies related to neuroprotection and anti-inflammatory activities . It may provide therapeutic benefits in conditions associated with neurodegeneration and chronic inflammation .
Case Studies and Research Findings
Potential for Future Research
Given its diverse applications, further research is warranted to explore:
- The full spectrum of its pharmacological effects.
- Its interactions at the molecular level with various receptors.
- Long-term efficacy and safety profiles in clinical settings.
Comparison with Similar Compounds
BK13639: 3-methyl-2-[4-(pyridazin-3-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one
- Key Differences : Replaces the 2,5,6-trimethylpyrimidin-4-yl group with a pyridazin-3-yl substituent.
- Impact : Pyridazine lacks the methyl groups of pyrimidine, reducing steric bulk and altering electronic properties. This may enhance solubility but decrease lipophilicity and membrane permeability compared to the target compound .
- Molecular Weight : 322.36 g/mol (vs. higher molecular weight for the trimethylpyrimidine analogue due to additional methyl groups) .
Triazine-Piperazine Derivatives (e.g., N-cyclopentyl-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazin-2-amine)
- Key Differences: Features a triazine core instead of dihydroquinazolinone. The ethoxy and cyclopentylamino groups introduce distinct hydrogen-bonding capabilities.
- Functional Relevance: Triazine derivatives in are associated with cannabinoid receptor modulation, suggesting the target compound’s pyrimidine-piperazine system may share similar receptor-binding profiles .
- Purity : Reported purity of 100% for triazine derivatives highlights robust synthetic protocols, which could inform optimization strategies for the target compound .
Functional Analogues with Pyrazolopyrimidine Cores
Compounds such as 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine () exhibit pyrazolopyrimidine scaffolds but lack the piperazine linkage.
- Substituent Effects : The p-tolyl group in enhances aromatic interactions, whereas the target compound’s trimethylpyrimidine group may prioritize hydrophobic binding .
Coumarin-Containing Pyrimidine Derivatives
Compounds like 4i and 4j () incorporate coumarin and tetrazole moieties alongside pyrimidine.
- Synthetic Complexity : The tetrazole ring in adds synthetic challenges compared to the straightforward piperazine linkage in the target compound .
Tabulated Comparison of Key Compounds
*Estimated based on structural analogy to BK13639 .
Research Findings and Implications
- Synthetic Feasibility : Piperazine-linked compounds (e.g., ) demonstrate high purity (>97%), suggesting reliable methods for assembling the target compound’s piperazine-pyrimidine segment .
- Stability Advantage: The dihydroquinazolinone core likely resists isomerization observed in pyrazolotriazolopyrimidines (), favoring in vivo stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
